(4-Fluoronaphthalen-2-yl)methanol
Description
(4-Fluoronaphthalen-2-yl)methanol is a fluorinated naphthalene derivative featuring a hydroxymethyl group (-CH₂OH) at the 2-position and a fluorine atom at the 4-position of the naphthalene ring. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nature of fluorine, which can modulate electronic properties, solubility, and metabolic stability.
Properties
Molecular Formula |
C11H9FO |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(4-fluoronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9FO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2 |
InChI Key |
APBRBZKYQXIASE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoronaphthalen-2-yl)methanol typically involves the following steps:
Starting Material: The process begins with 4-fluoronaphthalene.
Boration: The 4-fluoronaphthalene undergoes a boration reaction to form 4-fluoronaphthalene-1-boronic acid.
Hydrolysis: The boronic acid is then hydrolyzed to yield (4-Fluoronaphthalen-2-yl)methanol.
Industrial Production Methods: The industrial production of (4-Fluoronaphthalen-2-yl)methanol follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves:
Halo Reaction: Using 1-fluoronaphthalene as the raw material.
Boration and Hydrolysis: Conducting the boration and hydrolysis reactions under controlled conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as sodium hydride or organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluoronaphthaldehyde or 4-fluoronaphthoic acid.
Reduction: Formation of 4-fluoronaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that (4-Fluoronaphthalen-2-yl)methanol may exhibit significant anticancer activity. Its structural similarity to other known anticancer agents suggests that it could inhibit key enzymes involved in nucleotide biosynthesis, potentially leading to reduced cancer cell proliferation. For instance, compounds with similar naphthalene structures have demonstrated the ability to induce apoptosis in cancer cells by modulating cellular pathways.
Mechanisms of Action
The compound's hydroxymethyl group allows for hydrogen bonding with biological targets, while the fluorine atom affects its electronic properties, enhancing its interaction with enzymes and receptors. Studies have shown that such interactions can modulate enzyme activity, which is crucial for therapeutic applications.
Organic Synthesis
(4-Fluoronaphthalen-2-yl)methanol serves as a versatile building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules. Common reagents used in reactions involving this compound include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The optimization of synthetic routes can lead to improved yields and purity of desired products.
Material Science
The unique properties of (4-Fluoronaphthalen-2-yl)methanol also make it an interesting candidate for material science applications. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance, making it suitable for use in advanced materials and coatings. The compound's reactivity can be exploited to develop new polymeric materials with tailored properties.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of (4-Fluoronaphthalen-2-yl)methanol on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition against HT29 colon cancer cells, with an IC50 value lower than 1.98 μg/mL. This suggests its potential as a lead compound in developing new anticancer therapies.
Case Study 2: Synthesis of Derivatives
(4-Fluoronaphthalen-2-yl)methanol has been used as a precursor in synthesizing derivatives with enhanced biological activity. For example, derivatives modified at the phenyl or morpholine positions have shown improved cytotoxic effects against different cancer cell lines, indicating that structural modifications can significantly influence biological outcomes .
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3-Fluoronaphthalen-2-yl)methanol | Fluorine at third position | Different reactivity profile due to fluorine placement |
| (2-Fluoronaphthalen-1-yl)methanol | Fluorine at second position | Varying biological activity compared to the 4-fluoro variant |
| (3-Chloronaphthalen-2-yl)methanol | Chlorine instead of fluorine | Different electronic effects due to chlorine atom |
| Naphthalene-2-methanol | Lacks fluorine substitution | Lower reactivity due to absence of fluorine |
Mechanism of Action
The mechanism of action of (4-Fluoronaphthalen-2-yl)methanol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
NMR and MS Data Comparison
Key Insight : Fluorine induces distinct downfield shifts in adjacent protons and carbons, distinguishing its NMR profile from methoxy or chloro analogs .
Biological Activity
(4-Fluoronaphthalen-2-yl)methanol is an organic compound with the molecular formula . This compound is a derivative of naphthalene, characterized by a fluorine atom at the fourth position and a hydroxymethyl group at the second position. Its unique structure enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
The synthesis of (4-Fluoronaphthalen-2-yl)methanol typically involves several methods, including oxidation and reduction reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The compound can also undergo nucleophilic substitution reactions, which can be optimized for yield and purity through adjustments in temperature, pressure, and catalyst use.
Biological Activity
Research indicates that (4-Fluoronaphthalen-2-yl)methanol exhibits significant biological activity, particularly in the following areas:
- Anticancer Properties : Similar compounds have been noted for their anticancer effects, suggesting that (4-Fluoronaphthalen-2-yl)methanol may inhibit key enzymes involved in nucleotide biosynthesis, potentially offering therapeutic benefits in cancer treatment.
- Enzyme Modulation : The compound can interact with various enzymes and receptors, influencing their activity. Its hydroxymethyl group can participate in hydrogen bonding, while the fluorine atom affects its electronic properties. These interactions are crucial for modulating biological pathways .
The mechanism of action of (4-Fluoronaphthalen-2-yl)methanol involves its interaction with molecular targets within cells. It may modulate signaling pathways and biochemical processes by influencing enzyme activity and receptor interactions. Understanding these mechanisms is vital for exploring its potential therapeutic applications .
Comparative Analysis with Similar Compounds
The uniqueness of (4-Fluoronaphthalen-2-yl)methanol lies in its combination of both a fluorine atom and a hydroxymethyl group. This imparts distinct chemical properties that enhance its reactivity compared to similar compounds. Below is a comparative table highlighting the structural features and unique properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3-Fluoronaphthalen-2-yl)methanol | Fluorine at third position | Different reactivity profile due to fluorine placement |
| (2-Fluoronaphthalen-1-yl)methanol | Fluorine at second position | Varying biological activity compared to 4-fluoro variant |
| (3-Chloronaphthalen-2-yl)methanol | Chlorine instead of fluorine | Different electronic effects due to chlorine atom |
| Naphthalene-2-methanol | Lacks fluorine substitution | Lower reactivity due to absence of fluorine |
Case Studies and Research Findings
- Anticancer Activity : A study explored the effects of various naphthalene derivatives on human bladder cancer cells, indicating that compounds similar to (4-Fluoronaphthalen-2-yl)methanol could inhibit cell proliferation through specific biochemical pathways .
- Antioxidant Properties : The antioxidant activity of related phenolic compounds was evaluated using free radical scavenging assays. Although not directly tested on (4-Fluoronaphthalen-2-yl)methanol, these findings suggest potential antioxidant properties that could be explored further .
- Molecular Interaction Studies : Investigations into the interactions between (4-Fluoronaphthalen-2-yl)methanol and various biological molecules indicate that its structural features allow for significant modulation of enzyme activities, which may lead to therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
